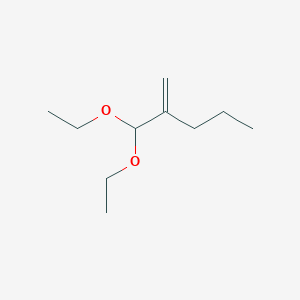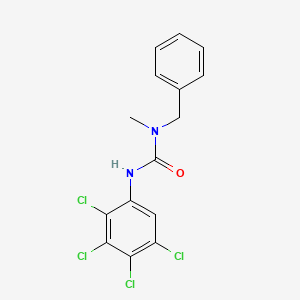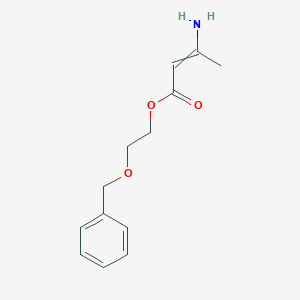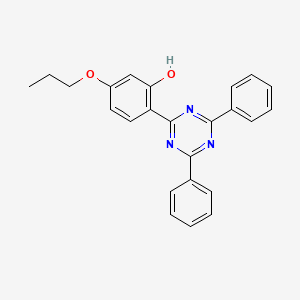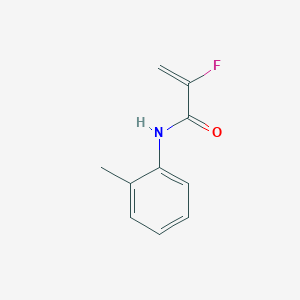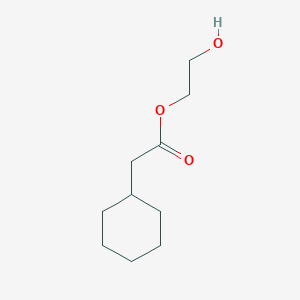![molecular formula C18H18O4 B14305516 3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one CAS No. 117872-27-2](/img/structure/B14305516.png)
3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one is a chemical compound known for its unique structure and properties. It is a type of lignan, a group of chemical compounds found in plants. Lignans are known for their antioxidant and estrogenic activities, making them of interest in various fields of research, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one typically involves the reaction of appropriate phenolic compounds under specific conditions. One common method includes the use of acid-catalyzed condensation reactions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is formed efficiently .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Investigated for its estrogenic activity and potential therapeutic applications in hormone-related conditions.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.
Estrogenic Activity: Binding to estrogen receptors and modulating their activity, which can influence various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Enterolactone: Another lignan with similar antioxidant and estrogenic properties.
Secoisolariciresinol: A lignan precursor that can be metabolized into enterolactone.
Matairesinol: Another lignan with comparable biological activities.
Uniqueness
3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to act as both an antioxidant and an estrogenic compound makes it particularly valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
117872-27-2 |
|---|---|
Molekularformel |
C18H18O4 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
3,4-bis[(4-hydroxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-12(2-6-15)9-14-11-22-18(21)17(14)10-13-3-7-16(20)8-4-13/h1-8,14,17,19-20H,9-11H2 |
InChI-Schlüssel |
ONQJETBPCNSDIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(=O)O1)CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



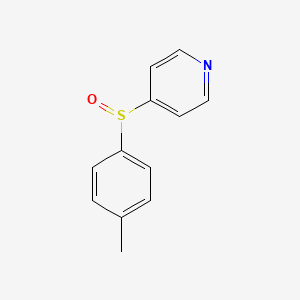


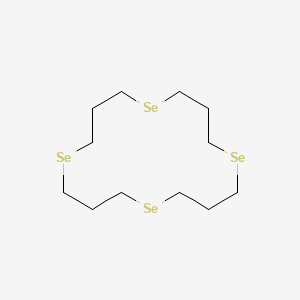
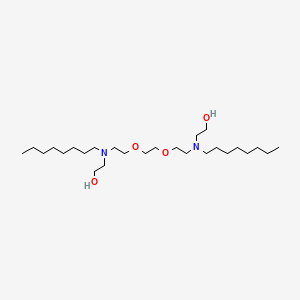
![1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine](/img/structure/B14305462.png)
